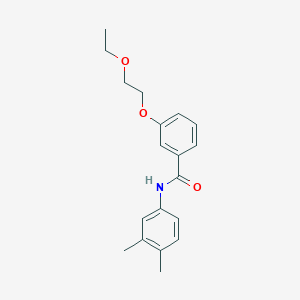
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide, also known as DEEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and has shown promising results in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide acts as an inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. This inhibition leads to the suppression of the growth of cancer cells and the improvement of cognitive function in Alzheimer's and Parkinson's patients.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it a suitable candidate for various medicinal chemistry applications. However, N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the synthesis of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide derivatives with improved solubility and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide and its potential applications in other fields.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide involves the reaction between 3,4-dimethylphenylamine and 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. This reaction results in the formation of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has also been used as a precursor in the synthesis of other biologically active compounds.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-22-10-11-23-18-7-5-6-16(13-18)19(21)20-17-9-8-14(2)15(3)12-17/h5-9,12-13H,4,10-11H2,1-3H3,(H,20,21) |
Clave InChI |
JRYPIEISGIHOJL-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |
SMILES canónico |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)
![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)
